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molecular formula C11H11ClO B8768757 1-(4-Chlorophenyl)cyclobutanecarbaldehyde CAS No. 106079-12-3

1-(4-Chlorophenyl)cyclobutanecarbaldehyde

Cat. No. B8768757
M. Wt: 194.66 g/mol
InChI Key: HYPLSMDRWCMCHA-UHFFFAOYSA-N
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Patent
US05047432

Procedure details

A 1M solution of diisobutylaluminium hydride in hexane (100 ml) was added dropwise to a stirred solution of 1-(4-chlorophenyl)cyclobutanecarbonitrile (19.1 g) in dry ether (50 ml) at -30° C. under nitrogen. The mixture was allowed to warm to 0° C. and was kept at that temperature for 30 minutes. The mixture was cooled to -30° C. and 5N hydrochloric acid (100 ml) was added dropwise with stirring. The mixture was filtered to separate a solid and the filtrate was extracted with ether. The solid was added to the ether extracts which were washed with water and dried. Removal of the solvent gave 1-(4-chlorophenyl)cyclobutanecarbaldehyde as a yellow oil.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]2([C:22]#N)[CH2:21][CH2:20][CH2:19]2)=[CH:14][CH:13]=1.Cl.CC[O:27]CC>CCCCCC>[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]2([CH:22]=[O:27])[CH2:21][CH2:20][CH2:19]2)=[CH:14][CH:13]=1 |f:0.1|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
19.1 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(CCC1)C#N
Name
Quantity
50 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to -30° C.
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to separate a solid
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ether
ADDITION
Type
ADDITION
Details
The solid was added to the ether extracts which
WASH
Type
WASH
Details
were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1(CCC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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